molecular formula C22H15ClFN3O2S B15208459 2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide CAS No. 593238-50-7

2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B15208459
CAS No.: 593238-50-7
M. Wt: 439.9 g/mol
InChI Key: BNMMSIQVBRGSDZ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound with the molecular formula C22H15ClFN3O2S. It is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(6-methylbenzo[d]oxazol-2-yl)aniline in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro or fluoro groups .

Scientific Research Applications

2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is unique due to its combination of chloro, fluoro, and carbamothioyl groups, along with the benzo[d]oxazole moiety.

Properties

CAS No.

593238-50-7

Molecular Formula

C22H15ClFN3O2S

Molecular Weight

439.9 g/mol

IUPAC Name

2-chloro-4-fluoro-N-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H15ClFN3O2S/c1-12-5-8-18-19(9-12)29-21(26-18)13-3-2-4-15(10-13)25-22(30)27-20(28)16-7-6-14(24)11-17(16)23/h2-11H,1H3,(H2,25,27,28,30)

InChI Key

BNMMSIQVBRGSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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